Characterized Weak PNMT Inhibitor for Negative Control Experiments
2,2-dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) is a very weak inhibitor of bovine Phenylethanolamine N-Methyltransferase (PNMT), with a reported Ki of 1.11E+6 nM [1]. This value is approximately 500,000-fold higher (weaker) than the Ki of known potent PNMT inhibitors like PNMT-IN-1 (Ki = 1.2 nM) . This lack of potent activity is a quantitative and verifiable differentiation from lead-like inhibitors and is the primary reason for its selection as a negative control or a tool to assess structure-activity relationships (SAR) around sterically hindered amides [1].
| Evidence Dimension | In vitro inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1,110,000 nM) |
| Comparator Or Baseline | PNMT-IN-1 (a second-generation PNMT inhibitor) |
| Quantified Difference | Target compound's Ki is ~925,000 times higher (less potent) than comparator's Ki (1.2 nM). |
| Conditions | In vitro inhibitory activity against bovine adrenal phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay [1]. |
Why This Matters
This data justifies procurement for use as a well-characterized negative control in PNMT assays, which is a critical and specific scientific application.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Binding affinity data for 2,2-dimethyl-N-(1-phenylethyl)propanamide against PNMT. View Source
